Oxamflatin Ethyl Ester

Vue d'ensemble

Description

Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions

Oxamflatin Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxamflatin and ethanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Oxamflatin and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Oxamflatin Ethyl Ester has a wide range of applications in scientific research:

Oncology: As an HDAC inhibitor, it is used to study cancer cell proliferation and apoptosis.

Epigenetics: The compound is valuable in studying gene expression regulation through histone acetylation.

Stem Cell Research: This compound has been used to improve nuclear reprogramming and the quality of somatic cell nuclear transfer (SCNT) embryos.

Drug Development: Its ability to modulate gene expression makes it a candidate for developing new therapeutic agents for diseases involving epigenetic dysregulation.

Mécanisme D'action

Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trichostatin A (TSA): Another HDAC inhibitor with similar effects on histone acetylation and gene expression.

Vorinostat (SAHA): A clinically approved HDAC inhibitor used in cancer therapy.

Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.

Uniqueness

Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .

Activité Biologique

Oxamflatin ethyl ester, a derivative of oxamflatin, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Histone Deacetylase Inhibition : this compound primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more open chromatin structure and enhanced gene expression associated with cell cycle regulation and apoptosis.

Biological Activity

Several studies have documented the biological activities associated with this compound:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For instance, it has been shown to induce apoptosis in human lung adenocarcinoma cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S phase transition. This effect is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, which is crucial for halting cell cycle progression in response to DNA damage .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to alleviate symptoms in animal models of neurodegenerative diseases by reducing oxidative stress and enhancing neuronal survival pathways .

Table 1: Summary of Biological Activities of this compound

Case Study: Antitumor Efficacy

In a controlled study involving human lung adenocarcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, characterized by increased levels of cleaved caspases and PARP (poly ADP ribose polymerase) cleavage. These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

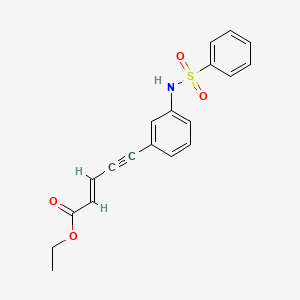

ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNLIWBSHTVDE-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858261 | |

| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342373-23-3 | |

| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.